molecular formula C15H17N3O2S2 B15098607 4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B15098607
M. Wt: 335.4 g/mol
InChI Key: RHTQPLSTKOZQAV-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a propan-2-yloxy group and a 1,3,4-thiadiazole ring bearing a prop-2-en-1-ylsulfanyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be achieved through a multi-step process:

    Formation of 1,3,4-thiadiazole ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of prop-2-en-1-ylsulfanyl group: The thiadiazole intermediate is then reacted with an appropriate alkylating agent, such as prop-2-en-1-yl bromide, in the presence of a base like potassium carbonate to introduce the prop-2-en-1-ylsulfanyl group.

    Formation of benzamide core: The benzamide core is synthesized by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base like sodium hydroxide to form 4-(propan-2-yloxy)benzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride.

    Coupling reaction: Finally, the acid chloride is coupled with the thiadiazole intermediate in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-ylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide core, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propan-2-yloxy group, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Material Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiadiazole ring and benzamide core are likely involved in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(propan-2-yloxy)-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound differs by having a prop-2-yn-1-ylsulfanyl group instead of a prop-2-en-1-ylsulfanyl group.

    4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzoic acid: This compound has a carboxylic acid group instead of an amide group.

Uniqueness

The presence of both the propan-2-yloxy group and the prop-2-en-1-ylsulfanyl group in the same molecule is relatively rare, providing a unique combination of functional groups that can interact with various biological targets. This uniqueness makes the compound a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H17N3O2S2

Molecular Weight

335.4 g/mol

IUPAC Name

4-propan-2-yloxy-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H17N3O2S2/c1-4-9-21-15-18-17-14(22-15)16-13(19)11-5-7-12(8-6-11)20-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,17,19)

InChI Key

RHTQPLSTKOZQAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC=C

Origin of Product

United States

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